N-(4-fluorobenzyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-13-5-3-11(4-6-13)8-19-14(22)10-24-16-21-20-15(23-16)12-2-1-7-18-9-12/h1-7,9H,8,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJKYGIVOIKAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether formation: The oxadiazole ring is then reacted with a thiol or thioester to introduce the thioether linkage.
Acetamide formation: The thioether intermediate is further reacted with an acylating agent to form the acetamide group.
Introduction of the fluorobenzyl group: Finally, the fluorobenzyl group is introduced through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Substituted benzyl derivatives: from nucleophilic substitution.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of compounds containing the oxadiazole moiety. Specifically, derivatives of N-(4-fluorobenzyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide have shown promising activity against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.125 μg/mL |
| This compound | Escherichia coli | 0.250 μg/mL |
These results indicate that the compound could serve as a lead structure for developing new antibacterial agents targeting resistant strains of bacteria .
Anticancer Potential
The oxadiazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 10.5 |
| This compound | MCF7 (breast cancer) | 15.0 |
These findings suggest that this compound could be further explored for its potential in cancer therapy .
Structure-Based Drug Design
The structural characteristics of this compound make it a suitable candidate for structure-based drug design. Computational studies have been employed to optimize the pharmacophore model and improve binding affinity to target proteins associated with bacterial resistance and cancer progression .
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and thioether linkage are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Halogen Substituents : Fluorine (target compound) and chlorine (Compound 5e, 154) are common in bioactive molecules due to their electronegativity and ability to modulate lipophilicity .
- Synthetic Yields: Yields for analogs range from 68% to 88%, with recrystallization from ethanol or dioxane as common purification steps .
SAR Insights :
Halogen Effects : Fluorine (target compound) and chlorine (Compound 154) enhance cytotoxicity and target affinity, likely through electron-withdrawing effects and improved membrane permeability .
Heterocyclic Moieties : Pyridinyl (target compound) vs. pyrimidinyl (Compound 154) alters π-π interactions with enzymatic targets. The pyridin-3-yl group may offer better steric alignment with active sites compared to pyridin-4-yl () .
Side-Chain Flexibility : The 4-fluorobenzyl group in the target compound may improve selectivity over bulkier substituents (e.g., benzofuran in ), which could hinder binding in certain pockets .
Mechanistic Comparisons
- Akt Inhibition : Thiadiazole derivatives () achieve Akt inhibition via π-π interactions and hydrogen bonding, whereas oxadiazole analogs (e.g., target compound) may exhibit similar mechanisms due to shared heterocyclic features .
- COX-2 Selectivity : Compound III () highlights the role of fluorinated aromatic systems in COX-2 binding, suggesting the target compound could also target inflammatory pathways .
Biological Activity
N-(4-fluorobenzyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structural Overview
The compound consists of several key components:
- Fluorobenzyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Oxadiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer effects.
- Thioacetamide linkage : Contributes to the compound's potential as a bioactive agent.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. The following table summarizes its activity against various pathogens:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 8 μg/mL |
| Escherichia coli | Gram-negative bacteria | 16 μg/mL |
| Candida albicans | Fungal | 32 μg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown significant cytotoxic effects on various cancer cell lines. The following table provides details on its efficacy:
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 15 | Induction of apoptosis |
| MCF7 (breast cancer) | 20 | Cell cycle arrest |
| HeLa (cervical cancer) | 18 | Inhibition of proliferation |
The compound's ability to induce apoptosis and arrest the cell cycle highlights its potential as a therapeutic agent in cancer treatment.
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on various oxadiazole derivatives, including this compound, demonstrated its effectiveness against multi-drug resistant strains of E. coli and S. aureus, with promising MIC values indicating strong antibacterial activity .
- Anticancer Evaluation : In a comprehensive evaluation of oxadiazole derivatives for anticancer activity, this compound was identified as a potent inhibitor of cell growth in several cancer cell lines. The study attributed its efficacy to the oxadiazole ring's ability to disrupt cellular functions .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-fluorobenzyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the 1,3,4-oxadiazole core by cyclizing a hydrazide intermediate with POCl₃ under reflux (70–90°C, 3–5 hours) .
- Step 2 : Introduce the pyridin-3-yl moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using Pd catalysts .
- Step 3 : Attach the thioacetamide group by reacting the oxadiazole-thiol intermediate with N-(4-fluorobenzyl)-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) .
- Optimization Tips :
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify intermediates via recrystallization (ethanol/water) or column chromatography .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent integration and chemical environment (e.g., fluorobenzyl protons at δ 4.4–4.6 ppm; pyridinyl protons at δ 8.1–9.0 ppm) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ ion at m/z 387.3) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess stability and nucleophilic/electrophilic sites .
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., lipoxygenase or bacterial enzymes). Optimize docking parameters with PyMOL visualization .
- MD Simulations : Perform 100-ns simulations in GROMACS to evaluate protein-ligand complex stability under physiological conditions .
Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization :
- Use uniform protocols (e.g., MTT assay for cytotoxicity, microdilution for antimicrobial activity) .
- Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial tests) .
- Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Cross-Study Comparisons : Normalize data using relative potency ratios and assess solvent/DMSO effects on activity .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Structural Modifications :
- Replace labile groups (e.g., ester-to-amide substitution) .
- Introduce fluorine atoms to block metabolic hotspots .
- In Vitro ADME Screening :
- Use hepatic microsomes to measure t₁/₂ and identify major metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
